4-Amino-7-iodoquinoline 4-Amino-7-iodoquinoline
Brand Name: Vulcanchem
CAS No.: 40107-16-2
VCID: VC1760194
InChI: InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
SMILES: C1=CC2=C(C=CN=C2C=C1I)N
Molecular Formula: C9H7IN2
Molecular Weight: 270.07 g/mol

4-Amino-7-iodoquinoline

CAS No.: 40107-16-2

Cat. No.: VC1760194

Molecular Formula: C9H7IN2

Molecular Weight: 270.07 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-7-iodoquinoline - 40107-16-2

Specification

CAS No. 40107-16-2
Molecular Formula C9H7IN2
Molecular Weight 270.07 g/mol
IUPAC Name 7-iodoquinolin-4-amine
Standard InChI InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Standard InChI Key ANZLVKANMLYHDJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C=C1I)N
Canonical SMILES C1=CC2=C(C=CN=C2C=C1I)N

Introduction

Chemical Structure and Properties

4-Amino-7-iodoquinoline belongs to the quinoline family of heterocyclic compounds. Its structure consists of a benzene ring fused with a pyridine ring, forming the quinoline core, with specific substituents at defined positions.

Structural Information

The compound has a well-defined molecular structure with specific substituents on the quinoline scaffold:

ParameterValue
Molecular FormulaC9H7IN2
Molecular Weight270.07 g/mol
CAS Number40107-16-2
IUPAC Name7-iodoquinolin-4-amine
InChIInChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
InChIKeyANZLVKANMLYHDJ-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CN=C2C=C1I)N

The molecular structure features a quinoline core with an amino group (-NH2) at position 4 and an iodine atom at position 7, creating a compound with specific electronic and steric properties .

Physical and Chemical Properties

The physical and chemical properties of 4-Amino-7-iodoquinoline significantly influence its behavior in chemical reactions and biological systems:

PropertyCharacteristic
AppearanceCrystalline solid
SolubilityLimited solubility in water; soluble in organic solvents
Melting PointNot specifically reported in literature
ReactivityReactive amino group at position 4
StabilityRelatively stable under normal conditions

The presence of the iodine atom provides an opportunity for isotopic exchange reactions, which is particularly useful for creating radioactive derivatives for imaging and diagnostic applications .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 4-Amino-7-iodoquinoline, each with specific advantages depending on the intended application.

Classical Synthetic Routes

The synthesis of 4-Amino-7-iodoquinoline typically follows one of several established routes:

  • Cyclodehydration of p-Anilinoacrylamide: This approach involves the reaction of an aniline derivative with ethyl orthoformate and an amide containing an active methylene group. The resulting p-anilinoacrylamide cyclizes with phosphorus pentoxide to yield 4-aminoquinoline derivatives .

  • Conversion from 4-Chloroquinoline Derivatives: This method involves preparing 4-chloroquinoline derivatives first (often via the Skraup reaction), followed by nucleophilic substitution with ammonia to introduce the amino group at position 4 .

  • Direct Iodination: In some cases, iodination of 4-aminoquinoline is performed to introduce the iodine atom at position 7, although controlling regioselectivity can be challenging .

Radioisotope Labeling

For diagnostic and research applications, 4-Amino-7-iodoquinoline can be labeled with radioactive iodine isotopes:

Labeling MethodDescriptionApplication
Isotopic ExchangeHeating with Na[131I] in ethylene glycol at ~170°CImaging studies, melanoma detection
Sandmeyer ReactionIntroduction of radioactive iodine during synthesisFor maximum specific activity

The ability to introduce radioactive iodine makes this compound particularly valuable for diagnostic imaging and research on tissue specificity . Previous research has reported specific activities ranging from 3 to approximately 100 mCi per mM through isotopic exchange methods .

Applications in Research and Medicine

4-Amino-7-iodoquinoline has demonstrated significant utility across multiple research domains, making it a versatile compound with broad applications.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

  • Antimalarial Agents: The 4-aminoquinoline scaffold is a foundation for many antimalarial drugs, and the 7-iodo derivative provides opportunities for further chemical modifications .

  • Antibacterial Compounds: The structure allows for derivatization to create compounds with antibacterial properties .

  • Potential Anti-Cancer Agents: Some derivatives show promising activity against cancer cell lines, leveraging the compound's selective tissue affinity properties .

Diagnostic Imaging

The iodine component of 4-Amino-7-iodoquinoline makes it particularly valuable in diagnostic imaging applications:

  • Melanoma Detection: Studies have demonstrated that 4-Amino-7-iodoquinoline and its derivatives show selective affinity for pigmented tissues, including melanomas, making them potential agents for melanoma diagnosis .

  • Contrast Enhancement: When labeled with appropriate radioisotopes, the compound can serve as a contrast agent, enhancing the visibility of certain tissues in imaging techniques .

Research has shown that 4-Amino-7-iodoquinoline concentrates in melanomas approximately eight times more effectively when administered parenterally compared to oral administration, highlighting its potential utility in diagnostic applications .

Material Science Applications

Beyond medical applications, the compound shows promise in material science:

  • Organic Electronics: The unique electronic properties of 4-Amino-7-iodoquinoline make it valuable for developing efficient semiconductors and other electronic materials .

  • Advanced Materials: Its structure provides opportunities for incorporation into novel materials with specialized properties .

Biochemical Research

Researchers utilize 4-Amino-7-iodoquinoline to study various biological processes:

  • Biomolecular Interactions: The compound's ability to interact with various biomolecules aids in understanding disease mechanisms and potential therapeutic targets .

  • Cellular Processes: It serves as a probe for investigating specific cellular pathways and functions .

Research Findings on Biological Activity

Significant research has explored the biological behavior of 4-Amino-7-iodoquinoline, revealing important characteristics that influence its potential applications.

Affinity for Pigmented Tissue

One of the most notable properties of 4-Amino-7-iodoquinoline is its selective affinity for pigmented tissues:

CompoundAffinity for Pigmented TissueAdministration Route Preference
4-AminoquinolineNo selective affinityNot applicable
MonoiodoquinolinesNo selective affinityNot applicable
4-Amino-7-iodoquinolineHighly selective affinityParenteral (8x more effective than oral)
4-Amino-6-iodoquinolineHighly selective affinityParenteral (8x more effective than oral)
4-(3-dimethylaminopropylamino)-7-iodoquinolineHighly selective affinityOral (more effective than parenteral)

Research has established that the combination of the amino group at position 4 and the iodine atom (at either position 6 or 7) is critical for selective affinity to pigmented tissue, particularly melanomas .

Positional Equivalence of Iodine Substitution

Interestingly, studies have shown that the 6 and 7 positions of 4-aminoquinoline are essentially equivalent for substitution by an iodine group in terms of affinity for pigmented tissue. Both 4-amino-6-iodoquinoline and 4-amino-7-iodoquinoline demonstrate similar levels of selectivity for melanomas and other pigmented tissues .

This finding is significant for synthetic planning, as it suggests that mixtures of 6- and 7-iodo isomers might be equally effective for certain applications, potentially simplifying synthesis and purification processes.

Radioactive Labeling Studies

The ability to introduce radioactive iodine into 4-Amino-7-iodoquinoline makes it particularly valuable for studying tissue distribution and diagnostic applications:

  • Tissue Distribution: Radioactive labeling studies have shown that the compound selectively concentrates in melanomas and other pigmented tissues, with significantly higher concentrations achieved through parenteral administration compared to oral administration .

  • Imaging Potential: The selective accumulation in pigmented tissues, combined with the ability to incorporate radioisotopes, suggests potential applications in diagnostic imaging for melanoma detection .

Comparison with Related Compounds

Understanding how 4-Amino-7-iodoquinoline compares to structurally related compounds provides valuable insights into structure-activity relationships.

Structural Variants

Several related compounds have been investigated for their properties and biological activities:

CompoundStructureKey DifferencesNotable Properties
4-Amino-7-iodoquinolineC9H7IN2Reference compoundSelective for pigmented tissue
4-Amino-6-iodoquinolineC9H7IN2Iodine at position 6Similar affinity for pigmented tissue
4-Amino-7-fluoro-3-iodoquinolineC9H6FIN2Fluoro at 7, iodo at 3Different biological profile
4-amino-7-iodoquinoline-3-carbonitrileC10H6IN3Additional nitrile groupModified electronic properties
4-Amino-7-chloroquinolineC9H7ClN2Chlorine instead of iodineDifferent applications, including potential for Parkinson's disease treatment

The comparison reveals that minor structural modifications can significantly alter biological activity and application potential .

Structure-Activity Relationships

Research on these related compounds has revealed important structure-activity relationships:

  • 4-Amino Group Requirement: The presence of an amino group at position 4 appears critical for selective affinity to pigmented tissue. Compounds lacking this feature (such as monoiodoquinolines without the amino group) show no selective affinity .

  • Halogen Position: While positions 6 and 7 appear equivalent for iodine substitution in terms of melanoma affinity, substitution patterns in other positions produce compounds with significantly different biological profiles .

  • Side Chain Modifications: Introduction of side chains on the 4-amino group, such as 3-dimethylaminopropylamino, can alter the preferred administration route and tissue distribution .

Future Research Directions

The unique properties of 4-Amino-7-iodoquinoline suggest several promising avenues for future research:

  • Optimized Radiopharmaceuticals: Development of optimized derivatives labeled with alternative radioisotopes (such as I-123) for improved diagnostic applications with reduced radiation exposure to patients .

  • Targeted Drug Delivery: Exploration of the compound's selective tissue affinity for targeted drug delivery systems, potentially reducing side effects of therapeutic agents.

  • Novel Material Applications: Further investigation of its potential in organic electronics and advanced materials, leveraging its unique electronic properties.

  • Structure Optimization: Medicinal chemistry efforts to optimize the structure for enhanced specificity, reduced toxicity, and improved pharmacokinetic properties.

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